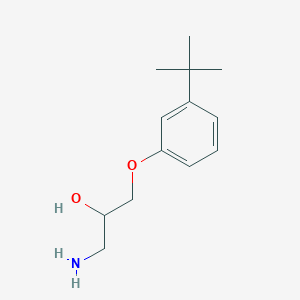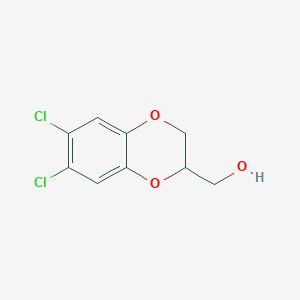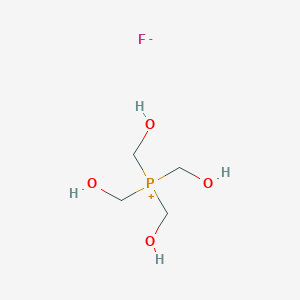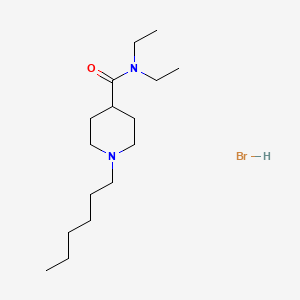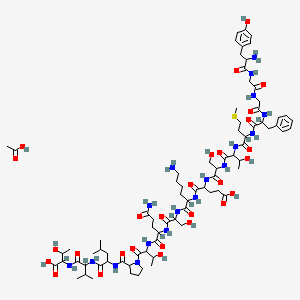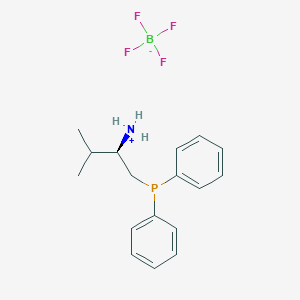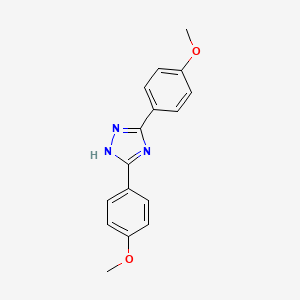
1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, known for its versatile biological activities and significant applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- typically involves cyclization reactions. One common method is the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable compound in biological studies.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound disrupts essential biological processes, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Voriconazole: Known for its broad-spectrum antifungal activity.
Itraconazole: Used in the treatment of various fungal infections.
Uniqueness: 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- stands out due to its dual methoxyphenyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its unique biological activities compared to other triazole derivatives .
Properties
CAS No. |
2039-09-0 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O2/c1-20-13-7-3-11(4-8-13)15-17-16(19-18-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
ZNGIZFJRUCBBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


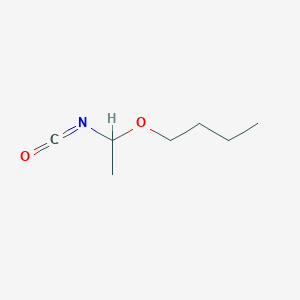
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
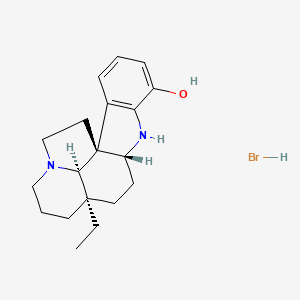
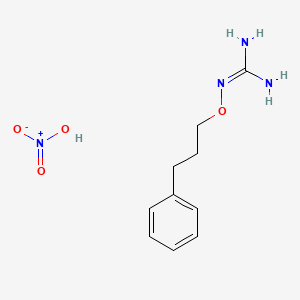
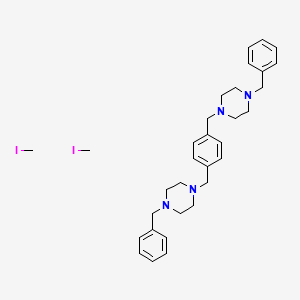

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
